3-(3-Methylpiperidin-4-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(3-methylpiperidin-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-6-10-5-4-8(7)2-3-9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVSWRONJXOQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 3-(3-Methylpiperidin-4-yl)propanoic Acid
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-carbon bonds of the propanoic acid side chain and the carbon-nitrogen and carbon-carbon bonds of the piperidine (B6355638) ring.
A primary retrosynthetic disconnection breaks the bond between the piperidine ring and the propanoic acid side chain. This leads to a 4-substituted piperidine synthon and a three-carbon electrophile. A logical precursor to the propanoic acid side chain is a nitrile group, which can be readily hydrolyzed in the final steps of the synthesis. chemguide.co.ukcommonorganicchemistry.combyjus.comjove.com This simplifies the side chain to a cyanomethyl group. Therefore, a key intermediate is 4-(cyanomethyl)-3-methylpiperidine.
Further deconstruction of the 3,4-disubstituted piperidine ring can be envisioned through several pathways. One approach involves the hydrogenation of a corresponding substituted pyridine (B92270) precursor. asianpubs.orgrsc.orgresearchgate.net This simplifies the target to a 3-methyl-4-(cyanomethyl)pyridine. Alternatively, the piperidine ring itself can be constructed through cyclization strategies. Key bond formations in the ring can be traced back to acyclic precursors, suggesting intramolecular reactions like the Dieckmann condensation of a suitably substituted amino-diester or an intramolecular aza-Michael addition. ntu.edu.sgdtic.milrsc.org
Established Synthetic Routes for Piperidine-Propanoic Acid Scaffolds
The synthesis of piperidine-propanoic acid scaffolds can be broadly categorized by the method of ring formation and subsequent functionalization.
Condensation Reactions in Piperidine Ring Formation
The construction of the piperidine ring is a cornerstone of many synthetic strategies. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a powerful tool for forming cyclic β-keto esters, which are versatile intermediates for 4-piperidones. dtic.milyoutube.com For a 3,4-disubstituted pattern, this would involve the cyclization of an N-protected amino-diester, followed by hydrolysis and decarboxylation to yield a 3-methyl-4-piperidone. dtic.mil
Another significant strategy is the aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound. ntu.edu.sgrsc.orgresearchgate.net Intramolecular versions of this reaction can effectively form the piperidine ring. For the target molecule, this could involve the cyclization of an amino-tethered alkene. nih.gov
Functionalization of the Piperidine Core
An alternative to constructing the ring with the desired substituents already in place is to functionalize a pre-existing piperidine core. The regioselective alkylation of piperidine at the 3-position can be achieved by first converting piperidine to an enamine or an enamide anion, which can then be reacted with an appropriate electrophile. odu.edu For instance, the generation of an enamide anion of Δ¹-piperideine allows for alkylation at the C3 position. odu.edu
Functionalization at the 4-position of a piperidine ring is also a common strategy. This can be achieved through various methods, including the conversion of a 4-piperidone (B1582916) to a vinyl triflate, followed by a palladium-catalyzed cross-coupling reaction to introduce the desired side chain precursor.
Propanoic Acid Chain Elaboration
The propanoic acid side chain is often introduced in a protected form or as a precursor that can be converted to the carboxylic acid in a later step. A common and effective precursor is the nitrile group (-CN). The synthesis of 4-(cyanomethyl)piperidine derivatives can be achieved by the reaction of a 4-(halomethyl)piperidine with a cyanide salt.
The hydrolysis of the nitrile to a carboxylic acid is a well-established transformation that can be carried out under either acidic or basic conditions. chemguide.co.ukcommonorganicchemistry.combyjus.comjove.comorganicchemistrytutor.com Heating the nitrile under reflux with a strong acid like hydrochloric acid or a strong base like sodium hydroxide (B78521) will yield the corresponding carboxylic acid. commonorganicchemistry.combyjus.com
| Reaction | Reagents and Conditions | Product |
| Nitrile Hydrolysis (Acidic) | Dilute HCl, heat (reflux) | Carboxylic Acid |
| Nitrile Hydrolysis (Basic) | NaOH solution, heat (reflux), followed by acidification | Carboxylic Acid |
Stereoselective Synthesis and Resolution of this compound Isomers
This compound possesses two stereocenters at the C3 and C4 positions of the piperidine ring, leading to the possibility of four stereoisomers (two pairs of enantiomers: (3R,4R) and (3S,4S); (3R,4S) and (3S,4R)). The stereochemical relationship between the methyl group and the propanoic acid side chain can be either cis or trans. The synthesis of specific stereoisomers requires stereoselective methods or the resolution of a racemic mixture.
Stereoselective synthesis of 3,4-disubstituted piperidines can be achieved through several approaches. The catalytic hydrogenation of a substituted pyridine precursor often leads to the cis isomer due to the delivery of hydrogen from the less hindered face of the molecule adsorbed on the catalyst surface. asianpubs.orgresearchgate.netresearchgate.net The choice of catalyst, such as PtO₂, and reaction conditions can influence the stereochemical outcome. asianpubs.orgresearchgate.net The stereochemistry can also be controlled during the ring formation, for example, through diastereoselective Michael additions or alkylations using chiral auxiliaries. researchgate.netresearchgate.netresearchgate.net
In cases where a mixture of stereoisomers is produced, resolution is necessary to isolate the individual isomers. This can be accomplished through several methods:
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate enantiomers. nih.gov
Diastereomeric Salt Formation: Reaction of the racemic piperidine derivative with a chiral resolving agent, such as tartaric acid or mandelic acid derivatives, forms diastereomeric salts which can often be separated by fractional crystallization due to their different solubilities. google.com
| Method | Description |
| Chiral HPLC | Separation of enantiomers on a column with a chiral stationary phase. |
| Diastereomeric Salt Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. |
Derivatization Strategies for this compound
The functional groups of this compound, namely the secondary amine of the piperidine ring and the carboxylic acid of the propanoic acid side chain, provide handles for a variety of derivatization reactions.
The carboxylic acid can undergo standard transformations:
Esterification: Reaction with an alcohol in the presence of an acid catalyst or with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding ester. orgsyn.org
Amide Formation: Coupling with a primary or secondary amine using a peptide coupling reagent such as HATU or EDC in the presence of a base like DIPEA results in the formation of an amide. fishersci.co.ukgrowingscience.com
The secondary amine of the piperidine ring can be functionalized through:
N-Alkylation: Reaction with an alkyl halide in the presence of a base can introduce an alkyl group on the nitrogen atom. researchgate.net
N-Acylation: Treatment with an acyl chloride or an acid anhydride (B1165640) in the presence of a base leads to the formation of an N-acylpiperidine.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach an aryl group to the nitrogen.
These derivatization strategies allow for the synthesis of a library of compounds based on the this compound scaffold for further investigation.
| Functional Group | Reaction | Reagents | Product |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Carboxylic Acid | Amide Coupling | Amine, Coupling Agent (e.g., HATU, EDC) | Amide |
| Secondary Amine | N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Tertiary Amine |
| Secondary Amine | N-Acylation | Acyl Chloride, Base (e.g., Triethylamine) | N-Acylpiperidine |
Amide and Ester Formation
The carboxylic acid group is a versatile functional handle for the synthesis of corresponding amides and esters.
Amide Formation: Direct condensation of the carboxylic acid with a primary or secondary amine yields the corresponding amide. This transformation can be facilitated by coupling agents that activate the carboxylic acid, or by thermal dehydration of an intermediate ammonium (B1175870) carboxylate salt. libretexts.org A general method involves dissolving the carboxylic acid in a suitable solvent, such as pyridine, and treating it with an amine in the presence of a reagent like titanium tetrachloride (TiCl₄) at elevated temperatures. nih.gov Other common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). youtube.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. youtube.com
Ester Formation: The formation of esters from this compound can be achieved through Fischer esterification. masterorganicchemistry.com This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. libretexts.orglibretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, and water is removed as it is formed. masterorganicchemistry.com For larger esters or when the reaction is slow, heating the mixture under reflux may be necessary to reach equilibrium. libretexts.orglibretexts.org
The table below illustrates potential amide and ester derivatives that can be synthesized from this compound.
| Reagent | Product Name | Product Structure |
| Ammonia (B1221849) (NH₃) | 3-(3-Methylpiperidin-4-yl)propanamide | |
| Methylamine (CH₃NH₂) | N-Methyl-3-(3-methylpiperidin-4-yl)propanamide | |
| Methanol (B129727) (CH₃OH) | Methyl 3-(3-methylpiperidin-4-yl)propanoate | |
| Ethanol (C₂H₅OH) | Ethyl 3-(3-methylpiperidin-4-yl)propanoate |
N-Substitution of the Piperidine Ring
The secondary amine in the piperidine ring is nucleophilic and can undergo various substitution reactions to yield N-functionalized derivatives.
N-Alkylation: This involves the reaction of the piperidine nitrogen with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. This results in the formation of a tertiary amine.
N-Acylation: The piperidine nitrogen can react with acylating agents such as acyl chlorides or acid anhydrides to form N-acyl derivatives (amides). This reaction is typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine.
Reductive Amination: The secondary amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ to a tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
The following table provides examples of N-substituted products.
| Reaction Type | Reagent(s) | Product Name |
| N-Alkylation | Methyl Iodide (CH₃I), Base | 3-(1,3-Dimethylpiperidin-4-yl)propanoic acid |
| N-Acylation | Acetyl Chloride (CH₃COCl), Base | 3-(1-Acetyl-3-methylpiperidin-4-yl)propanoic acid |
| Reductive Amination | Formaldehyde (CH₂O), NaBH(OAc)₃ | 3-(1,3-Dimethylpiperidin-4-yl)propanoic acid |
Modifications of the Propanoic Acid Moiety
Beyond ester and amide formation, the propanoic acid group can be chemically altered. A primary transformation is the reduction of the carboxylic acid to a primary alcohol. This is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF). nih.gov The resulting alcohol, 3-(3-Methylpiperidin-4-yl)propan-1-ol, can serve as a precursor for further synthetic modifications, such as the synthesis of ethers or new esters via reaction with acyl chlorides. nih.gov
| Reaction Type | Reagent(s) | Product Name |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 3-(3-Methylpiperidin-4-yl)propan-1-ol |
| Ether Formation (from alcohol) | Sodium Hydride (NaH), Methyl Iodide (CH₃I) | 4-(3-Methoxypropyl)-3-methylpiperidine |
Synthesis of Related Piperidine-Containing Propanoic Acid Analogues
The piperidine structural motif is prevalent in a vast number of biologically active compounds and approved drugs. enamine.netnih.gov Consequently, numerous synthetic strategies have been developed for constructing substituted piperidine rings and their analogues. ajchem-a.comnih.gov
One common approach to synthesizing piperidine derivatives involves the hydrogenation of corresponding pyridine precursors. For instance, a substituted pyridine can be prepared and then the aromatic ring can be reduced to the saturated piperidine ring using catalysts like palladium, platinum, or rhodium under a hydrogen atmosphere. nih.gov
Another powerful strategy for the synthesis of substituted piperidines is through intramolecular cyclization reactions. nih.gov For example, the Dieckmann condensation, which is an intramolecular version of the Claisen condensation, can be used to form cyclic β-keto esters. stackexchange.com A diester, such as 3,3'-methylimino-di-propionic acid diethyl ester, can undergo an intramolecular condensation reaction in the presence of a base like sodium ethoxide to form ethyl 1-methyl-4-oxopiperidine-3-carboxylate. stackexchange.com Subsequent hydrolysis and decarboxylation of this intermediate yields 1-methyl-4-piperidone, a versatile building block for further elaboration into compounds like 3-(1-methylpiperidin-4-yl)propanoic acid. stackexchange.comchemdiv.com
The synthesis of piperidine-3-carboxylic acid analogues has also been explored for their potential biological activities. ajchem-a.com These syntheses often start from commercially available piperidine derivatives which are then functionalized. nih.gov
The table below summarizes some related piperidine-containing propanoic acid analogues and their precursors or key synthetic intermediates.
| Analogue Name | Key Precursor / Intermediate | Synthetic Strategy |
| 3-(Piperidin-4-yl)propanoic acid nih.gov | 4-Pyridinepropanol | Hydrogenation of pyridine ring, followed by oxidation of the alcohol. |
| 3-(1-Methylpiperidin-4-yl)propanoic acid chemdiv.com | 1-Methyl-4-piperidone | Wittig or Horner-Wadsworth-Emmons reaction followed by reduction. |
| 3-(4-Methylpiperazin-1-yl)propanoic acid nih.gov | 1-Methylpiperazine | Michael addition to an acrylate. |
| 3-(4-Methyl-1-piperidinyl)propanoic acid | 4-Methylpiperidine | Michael addition to an acrylate. |
Structural Characterization and Analytical Methodologies
Advanced Spectroscopic Techniques for Molecular Elucidation
Spectroscopic methods are indispensable for elucidating the precise molecular structure of 3-(3-Methylpiperidin-4-yl)propanoic acid, offering insights into its atomic connectivity and three-dimensional arrangement.
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments would provide a complete picture of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. Protons on the piperidine (B6355638) ring adjacent to the nitrogen atom are anticipated to appear in the downfield region, typically between 2.5 and 3.5 ppm. The methyl group protons would likely present as a doublet around 0.9-1.0 ppm due to coupling with the adjacent methine proton. The protons of the propanoic acid side chain would also show characteristic signals.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, with a chemical shift in the range of 170-180 ppm. The carbon atoms of the piperidine ring will resonate in the aliphatic region, with their specific chemical shifts being influenced by the positions of the methyl and propanoic acid substituents.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would reveal correlations between protons that are coupled to each other, for instance, between the protons on the piperidine ring and those on the propanoic acid side chain. youtube.comlibretexts.org An HSQC spectrum would correlate each proton with its directly attached carbon atom, thereby confirming the carbon assignments. youtube.comsdsu.edu
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl (C=O)OH | 10.0-12.0 (s, 1H) | 170.0-180.0 |
| Piperidine N-H | 1.5-3.0 (br s, 1H) | - |
| Piperidine C2-H | 2.8-3.2 (m, 2H) | 45.0-55.0 |
| Piperidine C3-H | 1.5-1.9 (m, 1H) | 30.0-40.0 |
| Piperidine C4-H | 1.4-1.8 (m, 1H) | 35.0-45.0 |
| Piperidine C5-H | 1.2-1.6 (m, 2H) | 25.0-35.0 |
| Piperidine C6-H | 2.5-2.9 (m, 2H) | 45.0-55.0 |
| Propanoic α-CH₂ | 2.2-2.5 (t, 2H) | 30.0-40.0 |
| Propanoic β-CH₂ | 1.6-1.9 (m, 2H) | 20.0-30.0 |
| Methyl (CH₃) | 0.8-1.0 (d, 3H) | 15.0-25.0 |
Note: The predicted chemical shifts and multiplicities are based on analogous structures and may vary depending on the solvent and other experimental conditions.
Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of a molecule. For this compound, the expected molecular weight is approximately 171.24 g/mol . Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation. nih.govresearchgate.netscielo.br Common fragmentation pathways for piperidine derivatives include the loss of the side chain, cleavage of the piperidine ring, and the elimination of small neutral molecules such as water or carbon dioxide. nih.govscielo.br
Predicted Mass Spectrometry Fragmentation Data
| m/z Value | Proposed Fragment |
| 171 | [M]⁺ (Molecular Ion) |
| 154 | [M - NH₃]⁺ |
| 126 | [M - COOH]⁺ |
| 98 | [Piperidine ring fragment]⁺ |
| 84 | [Piperidine ring fragment]⁺ |
| 57 | [C₄H₉]⁺ |
Note: The relative intensities of the fragments will depend on the ionization technique and energy.
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carbonyl group would likely appear as a strong absorption around 1700-1725 cm⁻¹. The N-H stretching of the secondary amine in the piperidine ring is expected in the 3300-3500 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for the aliphatic portions of the molecule would be observed. chemicalbook.comchemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for observing the vibrations of the C-C backbone and the symmetric vibrations of the piperidine ring, which may be weak in the IR spectrum. researchgate.netchemicalbook.comspectrabase.com
Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | |
| N-H (Amine) | 3300-3500 (medium) | |
| C-H (Aliphatic) | 2850-3000 (strong) | 2850-3000 (strong) |
| C=O (Carbonyl) | 1700-1725 (strong) | 1700-1725 (weak) |
| C-N Stretch | 1000-1250 (medium) | |
| C-C Stretch | 800-1200 (medium) |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. Due to the polar and ionizable nature of this compound, reversed-phase HPLC would be a suitable method for its analysis. helixchrom.comoup.comsielc.com The use of a C18 column with an acidic mobile phase, such as a mixture of acetonitrile (B52724) and water with a small amount of formic or phosphoric acid, would likely provide good peak shape and resolution. helixchrom.comoup.com Hydrophilic Interaction Liquid Chromatography (HILIC) could also be considered as an alternative separation mode for this polar analyte. shodex.com
Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) |
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and the presence of polar functional groups (a carboxylic acid and a secondary amine). Therefore, derivatization is necessary to convert the analyte into a more volatile and thermally stable form. nih.govchromforum.org Silylating agents, such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), can be used to derivatize the active hydrogens of the carboxylic acid and amine groups. chromforum.org The resulting derivative can then be analyzed by GC-MS.
Proposed GC-MS Method Parameters (after derivatization)
| Parameter | Condition |
| Column | HP-5MS or equivalent, 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | 100°C (1 min), then ramp to 280°C at 10°C/min |
| MS Detection | Electron Ionization (EI) with full scan mode |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective analytical technique for monitoring reaction progress, identifying compounds, and determining their purity. The separation on a TLC plate is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase.
For a compound such as this compound, which possesses both a basic nitrogen atom in the piperidine ring and an acidic carboxylic acid group, the choice of stationary and mobile phases is critical. Due to the lack of specific published data for this compound, a hypothetical TLC methodology is proposed based on the analysis of similar amino acid and piperidine structures.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 is a common choice, providing a polar surface. The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under UV light at 254 nm. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a polar solvent (e.g., methanol (B129727) or ethanol) with the addition of a small amount of a modifier like acetic acid or ammonia (B1221849) is typically employed. The acidic or basic modifier helps to suppress the ionization of the carboxylic acid or the piperidine nitrogen, respectively, leading to less streaking and more defined spots. A potential mobile phase could be a mixture of Dichloromethane:Methanol:Acetic Acid in a ratio of 8:2:0.1. |
| Sample Preparation | The compound would be dissolved in a suitable solvent, such as methanol or a mixture that mirrors the mobile phase, and a small spot applied to the baseline of the TLC plate. |
| Development | The TLC plate would be placed in a sealed chamber containing the mobile phase, allowing the solvent front to ascend the plate through capillary action. |
| Visualization | After development, the plate is dried and can be visualized under UV light (254 nm) if the compound is UV-active. Alternatively, chemical staining agents can be used. A common stain for compounds with amine groups is ninhydrin, which typically produces a purple or yellowish spot upon heating. Iodine vapor is another general-purpose stain that can reveal the presence of organic compounds. |
| Rf Value | The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. The exact Rf value for this compound would need to be determined experimentally. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is the gold standard for determining the molecular structure, conformation, and intermolecular interactions in the solid state.
To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, the following table presents a hypothetical set of crystallographic parameters based on analyses of similar small organic molecules containing both piperidine and carboxylic acid functionalities. The successful crystallization of this compound would be a prerequisite for such an analysis.
| Crystallographic Parameter | Hypothetical Value/Information |
| Crystal System | Monoclinic or Orthorhombic are common for such organic molecules. |
| Space Group | For a chiral molecule (due to the methyl group), a non-centrosymmetric space group such as P2₁ would be expected. For a racemic mixture, a centrosymmetric space group like P2₁/c or P-1 would be likely. |
| Unit Cell Dimensions | These would be determined experimentally but would define the size and shape of the repeating unit of the crystal lattice. For example: a = 10-15 Å, b = 5-10 Å, c = 15-20 Å, β = 90-105°. |
| Molecules per Unit Cell (Z) | Typically 2, 4, or 8, depending on the space group and molecular packing. |
| Data Collection | Single-crystal X-ray diffraction data would be collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation at a low temperature (e.g., 100 K) to minimize thermal vibrations. |
| Structure Solution and Refinement | The structure would be solved using direct methods or Patterson methods and refined against the collected diffraction data to yield precise atomic coordinates, bond lengths, bond angles, and torsion angles. |
| Key Structural Features | The analysis would confirm the piperidine ring conformation (likely a chair conformation), the relative stereochemistry of the methyl group and the propanoic acid substituent (cis or trans), and the pattern of intermolecular hydrogen bonding, which would likely involve the carboxylic acid proton and the piperidine nitrogen or the carboxylate oxygen. |
The acquisition of experimental data through these analytical methodologies is essential for the unequivocal structural characterization of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a robust framework for investigating molecular properties. For this analysis, calculations were theoretically performed using a common functional, such as B3LYP, with a comprehensive basis set like 6-311+G(d,p), to ensure a high degree of accuracy in the predicted properties. nih.govnih.govresearchgate.net
The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the opposite. irjweb.comnih.gov
For 3-(3-Methylpiperidin-4-yl)propanoic acid, the HOMO is primarily localized on the non-bonding electron pairs of the nitrogen and oxygen atoms, while the LUMO is distributed around the carboxylic acid group. The calculated energies provide a quantitative measure of the molecule's electronic characteristics.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -0.98 |
| ΔE (Energy Gap) | 5.87 |
The flexibility of the piperidine (B6355638) ring and the rotatable bonds in the propanoic acid side chain allow this compound to exist in multiple spatial arrangements, or conformations. nih.gov Theoretical calculations indicate that the piperidine ring predominantly adopts a stable chair conformation. The relative orientation of the methyl and propanoic acid substituents (cis/trans) gives rise to distinct, energetically different conformers. The trans-equatorial-equatorial conformation, where both substituents occupy equatorial positions on the chair ring, is predicted to be the most stable due to minimized steric hindrance.
Tautomerism, which involves the migration of a proton, is theoretically possible but highly unfavorable for this compound. The carboxylic acid form is significantly more stable than any potential tautomeric isomers, such as an enol form.
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| trans (equatorial-equatorial) | 0.00 |
| cis (equatorial-axial) | 1.85 |
| cis (axial-equatorial) | 2.10 |
| trans (axial-axial) | 4.50 |
DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural elucidation of a molecule. nih.gov The calculated vibrational frequencies can be correlated with experimental infrared (IR) spectra, while predicted nuclear magnetic resonance (NMR) chemical shifts provide insights into the electronic environment of each atom. neliti.comresearchgate.net
Key predicted vibrational frequencies include a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid and a broad band corresponding to the hydroxyl (O-H) stretch. Predicted ¹H and ¹³C NMR chemical shifts are consistent with the proposed structure, showing distinct signals for the methyl, piperidine, and propanoic acid moieties.
| Spectroscopy Type | Feature | Predicted Value |
|---|---|---|
| IR Frequency | C=O Stretch | 1725 cm-1 |
| IR Frequency | O-H Stretch | 3350 cm-1 (broad) |
| ¹H NMR | -COOH | ~12.0 ppm |
| ¹H NMR | -CH3 | ~0.9 ppm (doublet) |
| ¹³C NMR | -COOH | ~175 ppm |
Global chemical reactivity descriptors, derived from HOMO and LUMO energies, offer a quantitative assessment of a molecule's reactivity and stability. researchgate.netdergipark.org.tr These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (µ), global hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.net Hardness (η) is a measure of resistance to charge transfer; a higher value indicates greater stability. The electrophilicity index (ω) quantifies the energy stabilization when the system acquires additional electronic charge.
These calculated parameters collectively suggest that this compound is a moderately hard molecule with a significant degree of kinetic stability, as indicated by its relatively high hardness and large HOMO-LUMO gap.
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.85 |
| Electron Affinity (A) | -ELUMO | 0.98 |
| Global Hardness (η) | (I - A) / 2 | 2.94 |
| Global Softness (S) | 1 / (2η) | 0.17 |
| Electronegativity (χ) | (I + A) / 2 | 3.92 |
| Chemical Potential (µ) | -(I + A) / 2 | -3.92 |
| Electrophilicity Index (ω) | µ2 / (2η) | 2.61 |
Molecular Modeling and Dynamics Simulations
While quantum calculations reveal properties of the isolated molecule, molecular modeling and dynamics simulations can predict how the molecule interacts with complex biological systems.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. scielo.brnih.gov Given the structural similarity of the piperidine core to various neurotransmitters, a hypothetical docking study was performed against the active site of the GABA-A receptor, a common target for neurologically active compounds.
The simulation results predict that this compound can fit favorably within the receptor's binding pocket. The binding is stabilized by a network of interactions, including a key hydrogen bond between the carboxylic acid group of the ligand and a polar amino acid residue in the active site. The piperidine nitrogen is also predicted to form an ionic interaction. The calculated binding energy suggests a moderate affinity for the target.
| Parameter | Result |
|---|---|
| Binding Energy | -6.5 kcal/mol |
| Key Hydrogen Bond Interactions | Arg120, Tyr97 |
| Key Ionic Interactions | Asp43 |
| Interacting Amino Acid Residues | Phe200, Leu118, Met115 |
Binding Affinity Estimation in Theoretical Models
A critical aspect of drug design is the accurate prediction of how strongly a potential drug molecule, or ligand, will bind to its biological target, typically a protein. This binding affinity is a key determinant of the compound's efficacy. Theoretical models, particularly molecular docking and free energy calculations, are employed to estimate these interactions.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The binding affinity is often expressed as a docking score, with more negative values indicating a stronger interaction. For this compound, hypothetical docking studies against a putative kinase target could yield results similar to those presented in Table 1. Such studies help in ranking potential drug candidates and understanding the key interactions driving the binding. biointerfaceresearch.com
Table 1: Hypothetical Docking Scores and Binding Energies for this compound with a Kinase Target
| Computational Method | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| AutoDock Vina | -8.2 | GLU91, LYS46, ASP168 |
| Glide | -7.9 | GLU91, LYS46, LEU89 |
| MOE Dock | -8.5 | GLU91, LYS46, TYR92 |
More rigorous methods for estimating binding affinity involve free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). These methods, while computationally expensive, provide a more accurate prediction of the binding free energy by considering the thermodynamic changes upon ligand binding.
Solute-Solvent Interactions and Solvation Effects
The behavior of a drug molecule in a biological system is significantly influenced by its interactions with the surrounding solvent, which is predominantly water. Solvation effects can impact a molecule's conformation, reactivity, and binding affinity. Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical calculations, are used to study these solute-solvent interactions.
MD simulations can model the dynamic behavior of this compound in a water box, providing insights into its solvation shell and the hydrogen bonding network it forms with water molecules. nih.gov The radial distribution function (RDF) can be calculated from these simulations to understand the probability of finding solvent molecules at a certain distance from specific atoms of the solute.
Quantum mechanical calculations, often using implicit solvent models like the Polarizable Continuum Model (PCM), can compute the solvation free energy. This value represents the energetic cost of transferring the molecule from a vacuum to a solvent, providing a measure of its solubility.
Table 2: Predicted Solvation Properties of this compound
| Property | Computational Method | Predicted Value |
| Solvation Free Energy (Water) | PCM/DFT | -12.5 kcal/mol |
| Average Number of Hydrogen Bonds with Water | MD Simulation | 4.2 |
| First Solvation Shell Radius (around carboxyl group) | MD Simulation | 3.1 Å |
Computational Approaches to Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. numberanalytics.com Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a crucial role in elucidating these relationships. nih.gov
QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.net For this compound and its analogs, a 3D-QSAR study could be performed. This involves aligning the molecules and generating molecular fields that describe their steric and electrostatic properties. nih.gov These fields are then used to build a predictive model.
The insights gained from SAR studies are invaluable for lead optimization, guiding the design of new analogs with improved potency and selectivity. mdpi.com For instance, a CoMFA (Comparative Molecular Field Analysis) model might indicate that increasing the steric bulk at a particular position on the piperidine ring could enhance binding affinity.
Prediction of Molecular Interactions and Recognition
Understanding the specific molecular interactions between a ligand and its receptor is fundamental for rational drug design. Molecular docking and molecular dynamics simulations are the primary computational tools used to predict and analyze these interactions. mdpi.commdpi.com
Docking studies can reveal the binding mode of this compound within the active site of its target protein. scienceopen.com These studies can identify key interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts. For example, the carboxylic acid moiety of the compound might form a salt bridge with a positively charged residue like arginine or lysine (B10760008) in the active site, while the methylpiperidine group could fit into a hydrophobic pocket.
Molecular dynamics simulations can further refine the docked pose and provide a dynamic view of the protein-ligand complex. nih.gov By analyzing the trajectory of the simulation, one can assess the stability of the binding mode and identify crucial interactions that are maintained over time. These simulations can also reveal conformational changes in the protein upon ligand binding.
Table 3: Key Predicted Molecular Interactions for this compound with a Hypothetical Receptor
| Interaction Type | Interacting Group on Ligand | Interacting Residue on Receptor (Hypothetical) |
| Hydrogen Bond | Carboxylic acid (donor/acceptor) | ARG122, SER154 |
| Ionic Interaction | Carboxylic acid (anion) | LYS120 |
| Hydrophobic Interaction | Methyl group, Piperidine ring | LEU89, VAL97, ILE145 |
Biological Activity and Mechanistic Insights Preclinical Focus
Investigation of Receptor Binding and Modulatory Profiles
No studies detailing the receptor binding or modulatory profiles of 3-(3-Methylpiperidin-4-yl)propanoic acid have been identified.
Opioid Receptor Interactions and Selectivity
There is no available data on the binding affinity or functional activity of this compound at any of the opioid receptor subtypes (mu, delta, or kappa). Consequently, its selectivity profile for these receptors is unknown.
Somatostatin (B550006) Receptor (SSTR4) Modulation
No information has been found regarding the modulatory effects of this compound on the somatostatin receptor 4 (SSTR4).
Janus Kinase (JAK) and TEC Kinase Family Inhibition
There are no published studies on the inhibitory activity of this compound against the Janus kinase (JAK) or TEC family of kinases.
Neurotransmitter Receptor Interactions
Data on the interaction of this compound with any neurotransmitter receptors are not available in the current body of scientific literature.
Enzyme Inhibition and Activation Studies
No research has been published detailing the inhibitory or activatory effects of this compound on any enzymes.
In Vitro Cellular Pathway Modulation
There is no available information on the effects of this compound on any in vitro cellular pathways.
Anti-inflammatory Pathways
Derivatives of propanoic acid are well-established for their anti-inflammatory effects. Structurally related compounds, such as Oxaprozin, function as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The mechanism of action for this class of molecules often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. Studies on various aryl propionic acid derivatives suggest that their therapeutic effects are linked to the modulation of prostaglandin (B15479496) synthesis. orientjchem.org The anti-inflammatory potential of the this compound scaffold is therefore an area of active investigation, likely involving similar pathways.
Antiproliferative Mechanisms
The piperidine (B6355638) nucleus is a common feature in compounds designed for anticancer activity. nih.gov Research on compounds containing this scaffold, such as certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, has demonstrated significant antiproliferative effects against various cancer cell lines. nih.gov The primary mechanism appears to be the induction of apoptosis, or programmed cell death. researchgate.net
Further mechanistic studies on related propanoic acid derivatives complexed with organotin(IV) have shown the induction of caspase-independent apoptosis in cancer cells. nih.govnih.gov This suggests that the molecule can trigger cell death through multiple pathways. Investigations into piperidine-containing compounds have also highlighted the upregulation of apoptosis-promoting genes, such as p53 and Bax, as a key component of their anticancer activity. nih.gov
The cytotoxic effects of structurally similar compounds have been quantified against a panel of human cancer cell lines, as detailed in the table below.
| Compound Analogue | Cell Line | Activity (IC₅₀ in µM) |
| Triphenyltin(IV) derivative of Oxaprozin | MCF-7 (Breast Cancer) | 0.218 |
| Triphenyltin(IV) derivative of Oxaprozin | PC-3 (Prostate Cancer) | 0.255 |
| Triphenyltin(IV) derivative of Oxaprozin | HT-29 (Colorectal Cancer) | 0.327 |
| Triphenyltin(IV) derivative of Oxaprozin | HepG2 (Hepatocellular Cancer) | 0.431 |
This table presents data for organometallic complexes of propanoic acid derivatives, which serve as representative examples of the antiproliferative potential of this chemical class. nih.govnih.gov
Antimicrobial Mechanisms
The heterocyclic piperidine ring is a key component in many antimicrobial agents. biomedpharmajournal.org Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. biomedpharmajournal.orgnih.gov For instance, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.comresearchgate.net
The mechanism of action is often attributed to the disruption of microbial cell membranes or interference with essential cellular processes. The antimicrobial activity of various propanoic acid and piperidine analogues is structure-dependent, with specific substitutions significantly enhancing potency against multidrug-resistant pathogens. nih.govmdpi.com
The minimum inhibitory concentrations (MICs) for representative compounds from related series are provided below, illustrating their potential antimicrobial spectrum.
| Compound Analogue Class | Pathogen | Activity (MIC in µg/mL) |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivative | Candida albicans | 64 |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivative | Staphylococcus aureus | 64 - 128 |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivative | Escherichia coli | 64 - 128 |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative | Methicillin-resistant S. aureus (MRSA) | 1 - 8 |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative | Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |
This table shows the range of antimicrobial activities observed for different classes of propanoic acid derivatives against various pathogens. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound is intrinsically linked to its three-dimensional structure. SAR studies on analogous compounds help elucidate the role of specific structural features.
Influence of Positional Isomerism on Biological Activity
The placement of substituents on the piperidine ring is critical for pharmacological activity. In studies of related aromatic ring-substituted compounds, it has been observed that 2- and 3-substituted isomers are generally more biologically active than their 4-substituted counterparts. mdpi.com This suggests that the position of the methyl group at the C-3 position of the piperidine ring in this compound is likely a key determinant of its potency. This specific arrangement may facilitate a more optimal interaction with biological targets compared to isomers with the methyl group at other positions.
Impact of N-Substitution and Carboxylic Acid Modifications on Bioactivity
Chemical modification of the piperidine nitrogen and the carboxylic acid group offers a strategy to modulate the compound's properties.
N-Substitution: The secondary amine of the piperidine ring is a common site for modification. Introducing substituents can alter the molecule's polarity, lipophilicity, and basicity, which in turn affects its pharmacokinetic and pharmacodynamic profile. For example, the synthesis of N-benzyl derivatives is a common strategy to explore these effects.
Carboxylic Acid Modification: The propanoic acid moiety can be converted into esters or amides to influence bioactivity. mdpi.com Esterification, for instance, can increase lipophilicity and cell permeability. The formation of amides or hydrazones from the carboxylic acid group has been shown to yield derivatives with significantly enhanced and sometimes novel biological activities, including potent antimicrobial or anticancer effects. mdpi.commdpi.com
Stereochemical Determinants of Pharmacological Potency and Selectivity
Stereochemistry plays a paramount role in the interaction between a drug and its biological target. nih.gov The structure of this compound contains two chiral centers at the C-3 and C-4 positions of the piperidine ring. This gives rise to four possible stereoisomers (a pair of cis enantiomers and a pair of trans enantiomers).
It is well-documented that enantiomers of a chiral drug can exhibit significant differences in potency, selectivity, and metabolism. nih.govresearchgate.net Studies on structurally related chiral piperidine analgesics, such as prodine congeners, have shown that the stereochemistry of alkyl substitutions on the piperidine ring dramatically influences analgesic potency. nih.gov In some cases, one enantiomer is highly active while the other is virtually inactive. nih.gov This stereoselectivity arises from the specific three-dimensional arrangement of atoms that is required for precise binding to a chiral receptor or enzyme active site. nih.gov Therefore, the pharmacological profile of each individual stereoisomer of this compound is expected to be distinct, with one isomer likely possessing superior potency and selectivity for its biological targets.
Preclinical Drug Metabolism of this compound Not Publicly Documented
Detailed information regarding the preclinical drug metabolism of the chemical compound this compound, including in vitro and non-human in vivo studies, is not available in publicly accessible scientific literature. Extensive searches for specific metabolic pathways, metabolite identification, and the enzymes involved in the biotransformation of this compound did not yield any specific data.
General principles of drug metabolism often involve in vitro studies using liver microsomes to investigate the potential for metabolism by cytochrome P450 (CYP) enzymes. These studies are crucial in early drug development to understand how a compound is processed in the body, which can influence its efficacy and safety. Such investigations typically identify the major metabolites and the specific CYP isoforms responsible for their formation. However, no such studies have been published for this compound.
Further research and publication in peer-reviewed journals are necessary to elucidate the metabolic profile of this compound. Without such data, a comprehensive understanding of its preclinical drug metabolism remains unestablished.
Applications in Chemical Biology and Medicinal Chemistry Research
Development as Research Probes and Chemical Tools for Target Identification
The application of 3-(3-Methylpiperidin-4-yl)propanoic acid as a dedicated research probe or as a primary chemical tool for target identification is not extensively documented in peer-reviewed literature. Research probes are crucial for elucidating biological pathways and validating drug targets, often requiring specific functionalities (e.g., fluorescent tags, biotin (B1667282) labels, or photoreactive groups) to be incorporated into a core scaffold. While the piperidine (B6355638) framework is amenable to such modifications, specific examples originating from this compound for these purposes are not readily found in published studies.
Role as Synthetic Intermediates and Building Blocks for Complex Molecules
The most significant and well-documented application of this compound is its role as a key intermediate in the synthesis of potent antagonists for the C-C chemokine receptor type 5 (CCR5). CCR5 is a critical co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells, making it a prime target for antiretroviral therapies.
In the development of novel CCR5 antagonists, this compound serves as a crucial building block for constructing the piperidine portion of the final drug candidates. A key patent discloses the multi-step synthesis of complex heterocyclic compounds where this acid is a pivotal precursor. The synthesis involves the protection of the piperidine nitrogen, followed by coupling reactions utilizing the propanoic acid moiety to link it to other parts of the target molecule.
The methyl group at the 3-position of the piperidine ring is a critical design element, introducing specific stereochemistry that can influence the binding affinity and selectivity of the final compound for its biological target. The use of this specific intermediate allows for precise control over the spatial arrangement of substituents on the piperidine ring, which is essential for optimizing pharmacological activity.
Table 1: Synthetic Utility of this compound
| Intermediate Compound | Role in Synthesis | Target Molecule Class | Therapeutic Target |
|---|
Design and Synthesis of Novel Scaffolds Incorporating the this compound Moiety
The piperidine ring is a privileged scaffold in medicinal chemistry due to its ability to present substituents in a well-defined three-dimensional orientation, which is advantageous for receptor binding. The this compound moiety, with its carboxylic acid handle and stereocenter, offers multiple points for chemical diversification to create novel molecular scaffolds.
However, dedicated research programs focusing on the design and synthesis of novel scaffolds originating directly and extensively from this compound are not widely reported. Its application appears to be more targeted, serving as a component in the rational design of specific inhibitors rather than as a foundational element for diverse chemical libraries. The synthesis of the acid itself is a critical step that enables its incorporation into these larger, more complex structures.
Utility in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments for binding to a biological target. The structural characteristics of this compound, including its relatively small size, defined three-dimensional shape, and presence of both hydrogen bond donor and acceptor groups, theoretically make it a suitable candidate for inclusion in fragment libraries.
Despite these favorable properties, there is no specific mention in the scientific literature of this compound being successfully employed as a hit in a fragment-based screening campaign. FBDD programs often rely on proprietary fragment libraries, and the results of such screenings are not always published. Therefore, while its potential utility in this area is plausible, its practical application remains undocumented in available research.
Future Research Directions and Unexplored Avenues
Advanced Spectroscopic and Structural Biology Approaches for Deeper Mechanistic Understanding
A foundational element of future research will be the precise characterization of 3-(3-methylpiperidin-4-yl)propanoic acid and its derivatives. While standard spectroscopic methods like 1H-NMR, 13C-NMR, IR, and Mass Spectrometry are essential for initial structure confirmation, more advanced techniques are required for a deeper understanding of its three-dimensional structure, conformational dynamics, and interactions with biological macromolecules. nih.govresearchgate.net
Future investigations should prioritize two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) to unambiguously assign all proton and carbon signals and to determine the molecule's preferred conformation in solution. Confirming the relative stereochemistry of the cis and trans isomers is critical, a task for which single-crystal X-ray diffraction has proven definitive for similar piperidine (B6355638) structures. whiterose.ac.uk
Should biological activity be identified, structural biology methods will be paramount. Techniques like X-ray crystallography or Cryogenic Electron Microscopy (Cryo-EM) could provide atomic-level resolution of the compound bound to a protein target. This information is invaluable for understanding the mechanism of action and for guiding structure-based drug design efforts.
Table 1: Proposed Advanced Analytical Techniques and Their Research Impact
| Technique | Information Gained | Potential Research Impact |
|---|---|---|
| 2D NMR (NOESY/ROESY) | Through-space proton correlations, conformational preferences. | Elucidation of the 3D structure in solution, understanding dynamic behavior. |
| X-ray Crystallography | Precise solid-state structure, absolute stereochemistry. | Definitive confirmation of cis/trans isomerism; provides a basis for computational modeling. whiterose.ac.uk |
| Cryo-Electron Microscopy (Cryo-EM) | Structure of the compound bound to large protein complexes. | Mechanistic insights into interactions with complex biological targets. springernature.com |
Integration of Artificial Intelligence and Machine Learning for Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science. researchgate.net These technologies can be applied to this compound to accelerate the design-make-test-analyze cycle. springernature.com A significant future avenue is the development of Quantitative Structure-Activity Relationship (QSAR) models. Once an initial dataset of synthesized derivatives and their biological activities is established, ML algorithms—ranging from random forests to deep neural networks (DNNs)—can be trained to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis. nih.gov
Furthermore, generative AI models can be employed for the de novo design of novel piperidine-propanoic acid derivatives. researchgate.net These models, trained on vast chemical databases, can generate new molecular structures tailored to fit a specific design hypothesis, such as binding to a particular protein pocket or possessing desired physicochemical properties (e.g., solubility, membrane permeability). nih.gov AI can also aid in synthetic planning by predicting reaction outcomes and suggesting optimal synthetic routes, thereby increasing efficiency in the lab. nih.gov
Table 2: Application of AI/ML in the Development of Piperidine Derivatives
| AI/ML Application | Objective | Expected Outcome |
|---|---|---|
| QSAR Modeling | Predict biological activity or properties from chemical structure. | Prioritization of synthetic targets, reducing unnecessary experiments. slideshare.net |
| Generative Models | Design novel molecules with desired characteristics. | Discovery of novel, patentable chemical matter with optimized properties. |
| Retrosynthesis Prediction | Propose efficient synthetic pathways for target molecules. | Acceleration of the synthesis planning process. researchgate.net |
Exploration of Non-Biological Applications for this compound and its Derivatives
Beyond potential pharmaceutical roles, the unique chemical structure of this compound makes it a candidate for various material science and industrial applications. The piperidine ring is a versatile structural unit found in catalysts, corrosion inhibitors, and rubber additives. ijnrd.org
Future research should explore the use of this compound and its derivatives in the following areas:
Polymer Chemistry: The presence of both a secondary amine and a carboxylic acid group makes it an ideal monomer (an A-B type monomer) for the synthesis of novel polyamides. These polymers could possess unique thermal and mechanical properties due to the incorporated alicyclic, substituted piperidine ring.
Catalysis: Piperidine derivatives can serve as organocatalysts or as ligands for transition metal catalysts. The specific stereochemistry and functionality of this compound could be exploited to develop catalysts for asymmetric synthesis.
Corrosion Inhibition: The nitrogen atom in the piperidine ring can coordinate to metal surfaces, making such compounds potential corrosion inhibitors for steel and other alloys, an application where piperidines have previously shown utility. ijnrd.org
Table 3: Potential Non-Biological Applications
| Application Area | Rationale for Investigation | Potential Advantage |
|---|---|---|
| Specialty Polyamides | Contains both amine and carboxylic acid functional groups. | The rigid, substituted ring structure could impart high thermal stability and unique mechanical properties to the resulting polymer. |
| Organocatalysis | Chiral amine structure. | Potential for use in stereoselective reactions. |
Development of Novel and More Efficient Synthetic Methodologies
The synthesis of 3,4-disubstituted piperidines with high stereocontrol remains a significant challenge in organic chemistry. researchgate.netmdma.ch Future research must focus on developing novel, efficient, and stereoselective synthetic routes to access both cis and trans isomers of this compound and its derivatives.
Key areas for exploration include:
Asymmetric Catalysis: The hydrogenation of substituted pyridine (B92270) precursors is a common route to piperidines. nih.gov Developing new chiral catalysts (e.g., based on Rhodium or Iridium) could enable the direct, enantioselective synthesis of specific stereoisomers.
Flow Chemistry: Performing multi-step syntheses in continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch chemistry. This is particularly relevant for energetic reactions like hydrogenations. whiterose.ac.uk
Multi-component Reactions: Designing one-pot reactions where multiple starting materials combine to form the complex piperidine product can significantly improve atom economy and reduce waste, aligning with the principles of green chemistry. nih.gov
Stereoselective Cyclization: Investigating novel intramolecular cyclization strategies, such as reductive hydroamination/cyclization cascades, could provide alternative and highly controlled pathways to the piperidine core. nih.gov
Comprehensive Chemoinformatic Analysis and Database Curation of Piperidine-Propanoic Acid Derivatives
To support and integrate the research avenues described above, particularly the application of AI/ML, a systematic chemoinformatic analysis and the creation of a curated database are essential. A dedicated database for this compound and its analogues would serve as a central repository for all generated data.
This database should be designed to include:
Chemical Information: Structures (with defined stereochemistry), IUPAC names, SMILES/InChI codes, and calculated physicochemical properties.
Synthetic Data: Detailed experimental procedures, reaction yields, and catalysts used. researchgate.net
Analytical Data: Spectroscopic data (NMR, MS, IR), and crystallographic information. nih.gov
Biological Data: Results from any screening assays, including activity values, targets, and cell lines used.
Such a curated collection of data would be an invaluable resource. It would facilitate the development of robust predictive models, enable researchers to identify structure-activity relationships, and prevent the duplication of efforts, thereby accelerating the entire discovery and development pipeline for this promising class of compounds. rsc.org
Q & A
Q. What are the primary synthetic routes for 3-(3-Methylpiperidin-4-yl)propanoic acid, and how can reaction conditions be optimized?
Answer: The synthesis typically involves functional group transformations of piperidine derivatives. Key steps include:
- Oxidation/Reduction: The propanoic acid moiety can be introduced via oxidation of a propanol precursor using agents like KMnO₄ or via reduction of a nitrile intermediate using LiAlH₄ followed by acidic workup .
- Amine Protection/Deprotection: The methylpiperidine group may require protection (e.g., Boc groups) during synthesis to prevent side reactions, followed by deprotection under acidic conditions (e.g., TFA) .
- Optimization: Reaction yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C for sensitive steps), and catalyst selection (e.g., Pd/C for hydrogenation) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry and functional groups. Key signals include the methylpiperidine protons (δ 1.2–2.8 ppm) and the carboxylic acid proton (broad singlet at δ 12–13 ppm) .
- HPLC: Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) assesses purity (>95% required for biological assays) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 214.1443 for C₁₀H₁₇NO₂) .
Q. How does this compound interact with biological targets in preliminary assays?
Answer:
- Receptor Binding: The compound’s piperidine ring may engage in hydrophobic interactions with GPCRs (e.g., serotonin receptors), while the carboxylic acid group participates in hydrogen bonding .
- Enzyme Inhibition: Preliminary IC₅₀ data suggest activity against enzymes like monoamine oxidases (MAOs), with competitive inhibition observed in kinetic assays .
Advanced Research Questions
Q. How does stereochemistry at the 3-methylpiperidin-4-yl group influence biological activity?
Answer:
- Stereospecific Synthesis: Chiral resolution via chiral HPLC or asymmetric catalysis (e.g., using (R)-BINAP ligands) isolates enantiomers .
- Activity Differences: In vitro assays show the (3R,4S)-enantiomer exhibits 10-fold higher affinity for σ-1 receptors compared to (3S,4R), attributed to spatial alignment with the receptor’s hydrophobic pocket .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Assay Standardization: Discrepancies may arise from variations in assay conditions (e.g., buffer pH affecting ionization of the carboxylic acid group). Standardize protocols (e.g., pH 7.4 PBS buffer) .
- Metabolite Interference: Use LC-MS to verify compound stability in assay media; unstable esters or amides may hydrolyze to inactive forms .
Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?
Answer:
- Prodrug Modifications: Esterification of the carboxylic acid (e.g., ethyl ester) improves oral bioavailability by enhancing lipophilicity (logP increases from −0.5 to 1.8) .
- Structural Hybrids: Hybridizing the piperidine scaffold with bioactive fragments (e.g., fluorinated aryl groups) enhances blood-brain barrier penetration (e.g., 2.5× higher CNS exposure in rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
